ROMK2 Inhibitory Potency: Target Engagement in HEK293 Cells
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide inhibits human ROMK2 channels expressed in HEK293 cells with an IC50 of 86 nM, as measured by a Thallos-AM dye-based fluorescence assay after 20 minutes of incubation [1]. In contrast, the same compound shows negligible binding to the hERG potassium channel (Ki > 40,000 nM), indicating a selectivity window exceeding 465-fold for ROMK2 over hERG in this assay system [2].
| Evidence Dimension | Target-specific inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC50 = 86 nM (ROMK2); Ki > 40,000 nM (hERG) |
| Comparator Or Baseline | hERG channel (off-target liability baseline) |
| Quantified Difference | Selectivity ratio > 465-fold (hERG Ki / ROMK2 IC50) |
| Conditions | HEK293 cells expressing human ROMK2; Thallos-AM fluorescence assay; 20 min incubation. hERG binding: displacement of fluorescent-labeled dofetilide from HEK293 cell membrane homogenates. |
Why This Matters
This selectivity profile is critical for procurement decisions in cardiovascular drug discovery, as ROMK2 inhibitors intended for hypertension must avoid hERG-mediated cardiotoxicity.
- [1] BindingDB. BDBM50287552: IC50 = 86 nM for human ROMK2 expressed in HEK293 cells (Thallos-AM dye assay, 20 min). View Source
- [2] BindingDB. BDBM50287552: Ki > 40,000 nM for hERG (displacement of fluorescent-labeled dofetilide from HEK293 membrane homogenates). View Source
